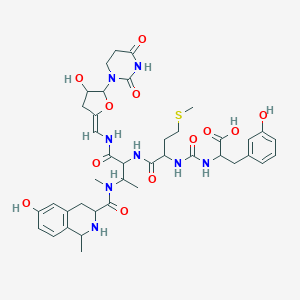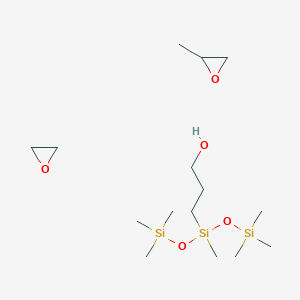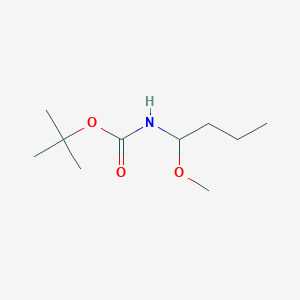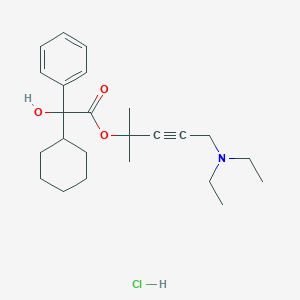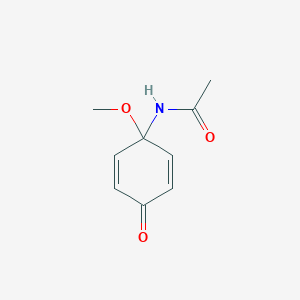
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide, also known as MOCA, is an organic compound that has been extensively studied for its potential applications in scientific research. MOCA is a cyclic amide that contains a methoxy group and a carbonyl group in its structure. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
作用机制
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits HDACs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an increase in histone acetylation, which results in changes in gene expression. The specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide depend on the concentration and duration of exposure. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3 at low concentrations, while higher concentrations can inhibit other HDAC isoforms.
生化和生理效应
The inhibition of HDACs by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have various biochemical and physiological effects. In cancer cells, HDAC inhibition leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. This results in the suppression of tumor growth and metastasis. In addition, HDAC inhibition by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can improve the immune response against cancer cells.
实验室实验的优点和局限性
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, and it has a specific target, HDACs, which makes it a selective inhibitor. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have low toxicity and can be used at concentrations that are well-tolerated by cells and animals. However, N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide also has some limitations. It has a short half-life in vivo, which limits its efficacy as a therapeutic agent. In addition, its selectivity for HDAC isoforms can be affected by the concentration and duration of exposure, which can lead to off-target effects.
未来方向
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases. Future research should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy as a therapeutic agent. In addition, further studies are needed to investigate the specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide and their role in cancer biology. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can also be used as a research tool to study epigenetic regulation and gene expression in various biological processes.
合成方法
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be synthesized using different methods, including the reaction of 4-methoxycarbonylphenylhydrazine with cyclohexanone, followed by the reaction of the resulting compound with acetic anhydride. Other methods involve the reaction of 4-methoxycarbonylphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by the reaction of the resulting compound with acetic anhydride. The purity and yield of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be improved by recrystallization from a suitable solvent, such as ethanol or methanol.
科学研究应用
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been investigated for its potential applications in scientific research, particularly in the field of cancer biology. Studies have shown that N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. HDACs are overexpressed in various types of cancer, and their inhibition has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
属性
IUPAC Name |
N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQWQZLNOHPUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(C=CC(=O)C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568397 |
Source


|
| Record name | N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide | |
CAS RN |
139356-93-7 |
Source


|
| Record name | N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

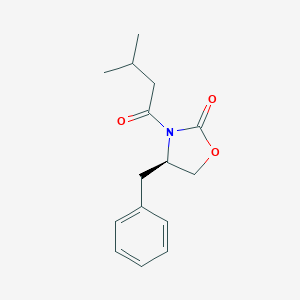

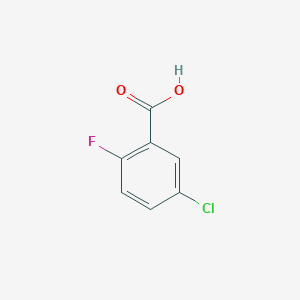


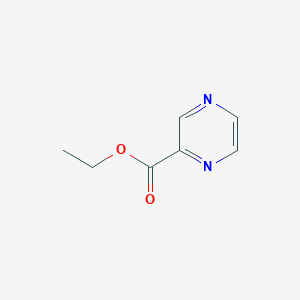
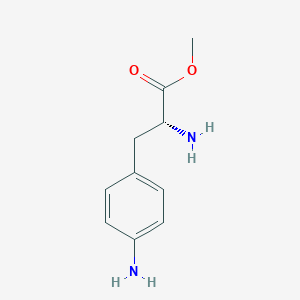
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
